molecular formula C28H32O17 B12398533 3-O-methylquercetin 7-O-beta-glucopyranosyl-4'-O-beta-D-glucopyranoside CAS No. 47858-32-2

3-O-methylquercetin 7-O-beta-glucopyranosyl-4'-O-beta-D-glucopyranoside

Cat. No.: B12398533
CAS No.: 47858-32-2
M. Wt: 640.5 g/mol
InChI Key: XEHNPVYZNPRTMA-GZKNRDGBSA-N
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Description

3-O-Methylquercetin 4’,7-di- is a methylated derivative of quercetin, a flavonoid commonly found in various fruits, vegetables, and grains. This compound is known for its potential antioxidant, anti-inflammatory, and anticancer properties. It is a white or pale yellow crystalline powder that is almost insoluble in water but soluble in organic solvents like methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methylquercetin 4’,7-di- typically involves the selective methylation of quercetin. One common method is the permethylation of quercetin followed by selective demethylation. For instance, penta-O-methylquercetin can be prepared by permethylation of quercetin using methyl iodide (MeI) in the presence of sodium hydride (NaH) and dimethylformamide (DMF). Subsequent selective demethylation using boron tribromide (BBr3) or boron trichloride (BCl3) with tetra-butylammonium iodide (TBAI) yields various O-methylquercetins .

Industrial Production Methods

Industrial production of 3-O-Methylquercetin 4’,7-di- often involves extraction and purification from natural plant sources. Plants such as sorghum, longan, boxwood, and oak are known to contain this compound. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-O-Methylquercetin 4’,7-di- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated derivatives of quercetin, each with distinct biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Methylquercetin 4’,7-di- is unique due to its specific methylation pattern, which enhances its solubility and membrane permeability compared to quercetin. This modification also affects its biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

47858-32-2

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O17/c1-40-26-20(35)17-12(32)5-10(41-27-23(38)21(36)18(33)15(7-29)44-27)6-14(17)42-25(26)9-2-3-13(11(31)4-9)43-28-24(39)22(37)19(34)16(8-30)45-28/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28-/m1/s1

InChI Key

XEHNPVYZNPRTMA-GZKNRDGBSA-N

Isomeric SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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